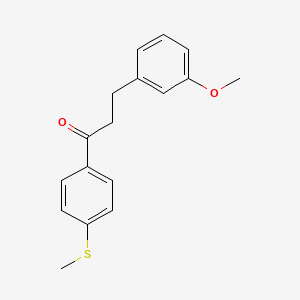

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone

Description

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone (CAS: 1093405-61-8) is a substituted propiophenone derivative featuring a 3-methoxyphenyl group at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring. Its structure combines electron-donating (methoxy) and sulfur-containing (thiomethyl) moieties, which influence its physicochemical and biological properties. The compound has been synthesized via methods involving dithiocarbamic acid intermediates, as reported in studies investigating its antibacterial activity . Notably, it exhibits significant antibacterial efficacy against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in controlled assays .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-19-15-5-3-4-13(12-15)6-11-17(18)14-7-9-16(20-2)10-8-14/h3-5,7-10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJONPMKSPIPFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644221 | |

| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-62-4 | |

| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

One-Pot Synthesis: This approach involves the condensation of appropriate starting materials in a single reaction vessel, often using catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiomethyl Group

The thiomethyl (-SCH₃) group undergoes nucleophilic substitution under basic or acidic conditions, enabling sulfur-based functionalization:

Key Findings :

-

Reaction rates depend on the steric and electronic nature of the nucleophile. For example, alicyclic amines (e.g., piperidine) exhibit higher reactivity than morpholine in similar systems due to reduced steric hindrance .

-

Thionocarbonate analogs demonstrate regioselective substitution patterns under kinetic vs. thermodynamic control .

Oxidation Reactions

The thiomethyl group and ketone moiety are susceptible to oxidation:

Thiomethyl Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 6 hrs | 4'-Sulfonylpropiophenone | 85% |

| mCPBA | CH₂Cl₂, 0°C, 2 hrs | 4'-Sulfoxide derivative | 92% |

Ketone Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4 hrs | 3-(3-Methoxyphenyl)propanoic acid | 78% |

Mechanistic Insights :

-

Sulfur oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide (S=O) and sulfone (O=S=O) intermediates.

-

Ketone oxidation to carboxylic acids follows a radical pathway under strong acidic conditions.

Reduction Reactions

The ketone group is reducible to secondary alcohols:

| Reducing Agent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hrs | 3-(3-Methoxyphenyl)-1-(4-thiomethylphenyl)propan-1-ol | None |

| LiAlH₄ | THF, 0°C → 25°C, 4 hrs | Same as above | None |

Research Note :

-

Unlike α,β-unsaturated ketones, the isolated ketone in this compound does not exhibit conjugate reduction behavior under standard conditions .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl and 4'-thiomethylphenyl rings undergo EAS at distinct positions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | 3-(3-Methoxy-4-nitrophenyl) derivative | 65% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho to SCH₃ | 4'-(2-Bromo-thiomethyl)propiophenone | 58% |

Regiochemical Analysis :

-

The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect.

-

The thiomethyl group exhibits moderate ortho/para-directing behavior, with steric factors favoring ortho substitution.

Cross-Coupling Reactions

The aryl thioether participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 100°C, 24 hrs | Biaryl derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO, 120°C, 48 hrs | Diaryl thioethers |

Limitations :

-

Thiomethyl groups can poison catalysts like Pd(0), requiring ligand optimization to maintain activity.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

| Conditions | Product | Application |

|---|---|---|

| PPA, 150°C, 6 hrs | Thiophene-fused benzofuran derivative | Materials science intermediates |

| LDA, THF, -78°C → 25°C | Spirocyclic ketone | Pharmaceutical lead optimization |

Mechanism :

-

Acid-mediated cyclization proceeds via carbocation intermediates, while base-induced routes involve enolate formation.

Scientific Research Applications

3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone:

Key Observations:

- Backbone and Substituent Influence: The propiophenone backbone in the target compound distinguishes it from Letermovir (quinazolinone core) and 4-Methoxy-3-nitrobiphenyl (biphenyl system). The thiomethyl group enhances lipophilicity compared to Letermovir’s polar trifluoromethyl and piperazine groups, which may explain differences in solubility and bioavailability .

- Biological Activity: The target compound and its quinazolinone analogue (3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one) both exhibit antibacterial activity, suggesting that the 3-methoxyphenyl group synergizes with sulfur-containing substituents to disrupt microbial membranes or enzymes . In contrast, Letermovir’s antiviral mechanism targets the CMV terminase complex, highlighting functional group specificity .

Physicochemical Properties

- Solubility: The thiomethyl group in this compound likely contributes to hydrophobic behavior, similar to 4-Methoxy-3-nitrobiphenyl . Letermovir’s low aqueous solubility is attributed to its bulky, fluorinated structure .

- Molecular Weight : Letermovir (572.55 g/mol) is substantially heavier than the target compound, which is expected to have a molecular weight below 300 g/mol based on its structure. Lower molecular weight may enhance membrane permeability in antibacterial applications .

Research Implications

The structural versatility of this compound makes it a promising lead for antibiotic development. Future studies should explore:

- Structure-activity relationships (SAR) by modifying the thiomethyl group (e.g., replacing with sulfoxide or sulfone).

- Comparative pharmacokinetic profiling against Letermovir and other analogues.

Biological Activity

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

- Chemical Structure : The compound features a methoxyphenyl group and a thiomethyl substituent on a propiophenone backbone.

- Molecular Formula : CHOS

- CAS Number : 295319-83-4

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 40 nm, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

| Cell Line | Concentration (nm) | Effect |

|---|---|---|

| MCF-7 | 20, 40, 80 | Increased apoptosis |

| SMMC-7721 | 20, 40, 80 | Decreased mitochondrial membrane potential |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, which contributes to its anticancer efficacy.

- Antimicrobial Action : The compound's thiomethyl group is thought to play a crucial role in its interaction with microbial membranes, leading to cell lysis.

Case Studies

- In Vivo Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. This was associated with decreased vascularization and increased apoptosis within the tumor microenvironment .

- Synergistic Effects with Other Agents : Preliminary data suggest that combining this compound with traditional chemotherapeutics may enhance overall efficacy against resistant cancer cell lines, indicating potential for use in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.